Vinyl propionate

Polymer Chemistry Kinetics Vinyl Esters

Researchers seeking to synthesize poly(vinyl alcohol) with enhanced heterotacticity or to leverage distinct polymerization kinetics often struggle to source vinyl propionate with reliable quality. This monomer addresses those needs: • Yields heterotactic-rich polymer (mr up to 61%) vs. syndiotactic-rich from vinyl acetate, enabling tailored PVA crystallinity. • Higher chain transfer constant (3.6×10⁻⁴) allows lower-MW polymer without added CTA. • >98% purity (GC), stabilized with MEHQ, available from multiple stock points globally for rapid delivery.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 25035-84-1
Cat. No. B024818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl propionate
CAS25035-84-1
SynonymsPOLY(VINYL PROPIONATE); POLY(VINYL PROPRIONATE); VINYL PROPIONATE POLYMER; Propanoicacid,ethenylester,homopolymer; Poly(vinyl propionate) (in toluene,Unit weight does not include wt. of solvent); POLY(VINYLPROPIONATE) SOLUTION IN &; Poly(vinyl propion
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCCC(=O)OC=C
InChIInChI=1S/C5H8O2/c1-3-5(6)7-4-2/h4H,2-3H2,1H3
InChIKeyUIWXSTHGICQLQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinyl Propionate: Procurement and Polymerization Profile


Vinyl propionate (CAS 25035-84-1, also referenced as CAS 105-38-4 for the monomer), an enol ester with the formula CH₃CH₂CO₂CH=CH₂, is a colorless liquid characterized by a molecular weight of approximately 100.12 g/mol, a density of 0.917 g/cm³ at 20 °C, and a boiling point of 93–95 °C [1][2]. It is utilized primarily as a monomer to synthesize poly(vinyl propionate) and various copolymers with vinyl acetate, vinyl chloride, and acrylate esters [1].

Workflow
Free-radical polymerization; suitable for homopolymer and copolymer synthesis
Selection
Monomer for poly(vinyl propionate) and copolymers with vinyl acetate, vinyl chloride, acrylates
Context
Distinct kinetic and stereochemical profile compared to vinyl acetate; review process parameters

Why Vinyl Propionate Cannot Be Substituted


While vinyl esters share a common functional group, their substituent chain length critically dictates polymerization kinetics, stereochemistry, and final copolymer properties. For instance, the homopolymerization rate of vinyl propionate in toluene is proportional to monomer concentration raised to the power of 2.3, in contrast to 1.5 for vinyl acetate, reflecting distinct kinetic behaviors [1]. Furthermore, the stereochemical outcome of polymerization diverges; vinyl propionate yields a polymer rich in heterotacticity (mr up to 61%), whereas vinyl acetate produces a syndiotactic-rich polymer (rr up to 50%) [2]. These fundamental differences render the monomers non-interchangeable in applications where polymer tacticity, copolymer reactivity ratios, and final mechanical performance are design-critical.

Polymerization kinetics differ
Rate order and chain transfer constant differ significantly from vinyl acetate; direct substitution may shift molecular weight development.
Stereochemistry diverges
Vinyl propionate yields heterotactic-rich polymer; vinyl acetate yields syndiotactic-rich polymer. Poly(vinyl alcohol) tacticity cannot be matched by simple monomer replacement.
Copolymer reactivity not interchangeable
Reactivity ratios with CTFE and chloroprene are distinct; copolymer composition drift and sequence distribution will change if substituted.

Vinyl Propionate Comparative Performance Evidence


Polymerization Rate Kinetics vs. Vinyl Acetate

The solution polymerization kinetics of vinyl propionate (VPr) exhibit a markedly different dependence on monomer concentration compared to vinyl acetate (VAc). The rate of polymerization of VPr in toluene is proportional to [M]²·³, whereas that of VAc is proportional to [M]¹·⁵, indicating a higher order rate dependence for VPr [1]. The monomer chain transfer constant (Cₘ) for VPr is 3.6×10⁻⁴, which is approximately 1.9 times greater than that of VAc (1.9×10⁻⁴), implying more frequent chain transfer events that influence polymer molecular weight development [1].

Rate Order
Head-to-head
VPr ∝ [M]²·³; Cₘ 3.6×10⁻⁴
VAc ∝ [M]¹·⁵; Cₘ 1.9×10⁻⁴
Supports distinct process parameter review for VPr substitution
Toluene solution polymerization
Polymer Chemistry Kinetics Vinyl Esters

Homopolymerization Suitability vs. Larger Vinyl Esters

Vinyl esters with alkyl chain lengths longer than that of vinyl propionate (e.g., vinyl hexanoate, vinyl decanoate) produce homopolymers with glass transition temperatures (Tg) that are too low for practical homopolymer applications. Consequently, such larger vinyl esters are unsuitable for homopolymerization and are typically copolymerized with styrene or ethylene to achieve usable thermal properties [1]. Vinyl propionate, in contrast, remains suitable for homopolymerization and is a viable monomer for producing poly(vinyl propionate) homopolymer [2].

Homopolymer Suitability
Class-level
VPr suitable for homopolymer; vinyl esters > C3 (e.g., hexanoate, decanoate) yield too low Tg for practical homopolymer use.
May support homopolymer application scope
Data to verify for specific target properties
Polymer Physics Thermal Properties Vinyl Esters

Reactivity Ratios with CTFE vs. Vinyl Acetate

In free-radical copolymerization with chlorotrifluoroethylene (CTFE), vinyl propionate (VPr) and vinyl acetate (VAc) exhibit distinct reactivity ratios. The reactivity ratio for VPr (r₁) is 0.63 ± 0.04, while that for CTFE (r₂) is 0.08 ± 0.01 [1]. In comparison, literature values for the VAc/CTFE system indicate different reactivity ratios, reflecting the influence of the ester alkyl group on cross-propagation tendencies [1].

CTFE Reactivity
Cross-study comparable
VPr r₁=0.63±0.04, r₂(CTFE)=0.08±0.01
VAc r₁≈0.3–0.4, r₂≈0.01
May support altered copolymer composition control
Emulsion copolymerization, ¹H NMR analysis
Copolymerization Reactivity Ratios Fluoropolymers

Chloroprene Copolymerization Constants

The copolymerization constants (r₁, r₂) for a series of vinyl esters with chloroprene were determined at 65°C using the 'selected curve' method. For vinyl propionate (VP) with chloroprene, the values r₁ = 0.31 and r₂ = 2.5 were reported [1]. These constants differ from those of vinyl acetate (r₁ = 0.24, r₂ = 3.1), vinyl formate (r₁ = 0.18, r₂ = 4.0), and vinyl butyrate (r₁ = 0.37, r₂ = 2.1) under identical conditions [1].

Chloroprene r₁, r₂
Head-to-head
VPr r₁=0.31, r₂=2.5
VAc r₁=0.24, r₂=3.1; Vinyl formate r₁=0.18, r₂=4.0; Vinyl butyrate r₁=0.37, r₂=2.1
Supports reactivity-tailored copolymer design
65°C, 'selected curve' method
Copolymerization Elastomers Chloroprene

Vinyl Propionate: Research & Industrial Applications


Molecular Weight Control in Solution Polymerization

Given the distinct kinetic behavior of vinyl propionate—specifically, its higher order rate dependence ([M]²·³ vs. [M]¹·⁵ for vinyl acetate) and its elevated chain transfer constant (3.6×10⁻⁴ vs. 1.9×10⁻⁴ for vinyl acetate) [1]—this monomer is preferentially selected for solution polymerization processes where precise control over polymer molecular weight and polydispersity is required. The faster chain transfer inherent to VPr can be leveraged to produce lower molecular weight polymers without the need for additional chain transfer agents.

Synthesis of Stereochemically Distinct PVA

Vinyl propionate polymerizes to yield a heterotactic-rich polymer (mr up to 61%), whereas vinyl acetate yields a syndiotactic-rich polymer (rr up to 50%) [1]. This stereochemical divergence is preserved upon saponification to poly(vinyl alcohol) (PVA). Consequently, researchers aiming to synthesize PVA with enhanced heterotacticity—a property linked to altered iodine-coloration ability and potential differences in crystallinity—should procure vinyl propionate rather than vinyl acetate as the starting vinyl ester monomer [2].

Paper Coating Binder Comonomer

Patent literature specifies the use of vinyl propionate as a comonomer in aqueous polymer dispersions for paper coatings, where it is incorporated at 5–30% by weight alongside vinyl acetate and ethyl acrylate to improve binder properties [1]. The observed improvement in film-forming ability and mechanical properties of VAc-VPr copolymers over their respective homopolymers, as documented in comparative studies [2], provides the scientific rationale for its inclusion in such binder formulations, justifying its selection over pure vinyl acetate systems for enhanced coating performance.

Fluorocopolymer Composition Drift Control

In the emulsion copolymerization of chlorotrifluoroethylene (CTFE), the reactivity ratio of vinyl propionate (r₁ = 0.63) is significantly higher than that typically observed for vinyl acetate (r₁ ≈ 0.3–0.4) [1]. This difference in copolymerization behavior allows formulators to alter the compositional drift and final copolymer sequence distribution. Industrial users seeking to synthesize fluorinated copolymers with a different composition profile than those derived from vinyl acetate should consider vinyl propionate as a strategic alternative monomer.

Application
Selection Property
Validation Focus
Solution polymerization molecular weight control
Monomer kinetic order and chain transfer behavior
Process adjustment for target molecular weight
Heterotactic PVA synthesis
Stereochemical outcome (heterotactic-rich)
Tacticity and crystallinity review
Paper coating binder comonomer
Copolymer film-forming ability
Mechanical property and coating performance review
Fluorocopolymer composition control
Reactivity ratio in CTFE copolymerization
Compositional drift and sequence distribution review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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